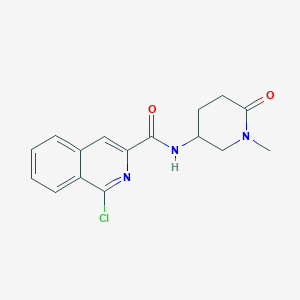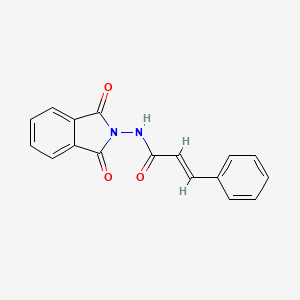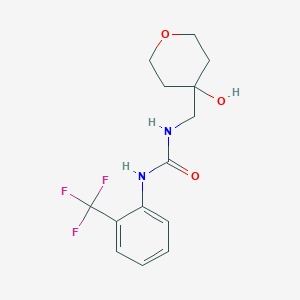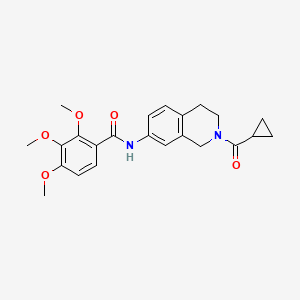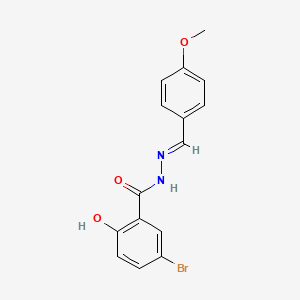![molecular formula C13H14ClN3O2 B2717786 1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956574-62-2](/img/structure/B2717786.png)
1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a pyrazole ring substituted with dimethyl, chlorophenyl, and nitroethyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Nitric Oxide Binding and Photodelivery
A study by Ortiz et al. (2008) investigates the binding and photodelivery of nitric oxide using fluorescent ligands related to pyrazole derivatives. This research demonstrates the potential of such compounds in the controlled release of nitric oxide, which is significant for therapeutic applications like vasodilation and antimicrobial treatments [Ortiz et al., 2008].
NMR Study of Substituted Pyrazoles
Claramunt et al. (2006) conducted an NMR study in both solution and solid states on a variety of substituted pyrazoles, including dimethylpyrazoles. This research offers valuable insights into the molecular structure and dynamics of these compounds, which can aid in the development of new materials and drugs [Claramunt et al., 2006].
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, demonstrating their significant anti-inflammatory and antibacterial activities. This indicates the potential use of such compounds in the development of new pharmacological agents [Ravula et al., 2016].
Fluorescent Property Evaluation
Hasan et al. (2011) synthesized a series of triaryl-2-pyrazolines and evaluated their fluorescent properties. These findings suggest applications in the development of optical materials and fluorescence-based sensors [Hasan et al., 2011].
Catalytic Synthesis Methods
Itoh and Kanemasa (2002) described a catalytic method for Michael additions of nitromethane to 1-(2-alkenoyl)-3,5-dimethylpyrazoles. This process achieves high chemical yields and enantioselectivities, indicating its potential in organic synthesis and pharmaceutical manufacturing [Itoh & Kanemasa, 2002].
Antimicrobial Studies
Reddy et al. (2010) synthesized and assessed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one for their antimicrobial properties. These compounds show promise in the development of new antibacterial and antifungal agents [Reddy et al., 2010].
Crystal and Molecular Structure Analysis
Bustos et al. (2015) analyzed the molecular structures of substituted pyrazole derivatives. Understanding these structures is crucial for the design of materials with desired physical and chemical properties [Bustos et al., 2015].
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-5-3-4-6-12(11)14/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQBAFJRXLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

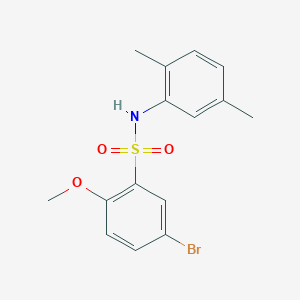


![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
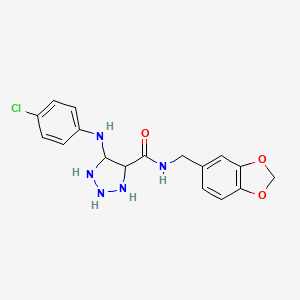
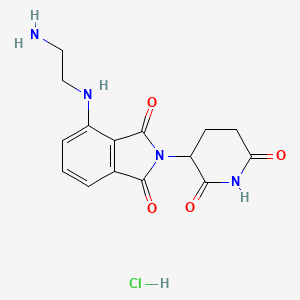
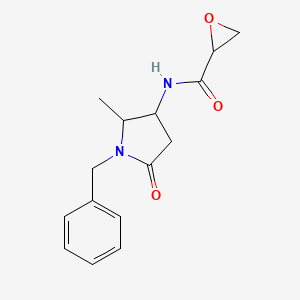
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
